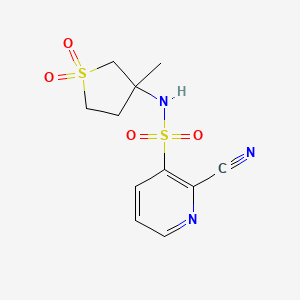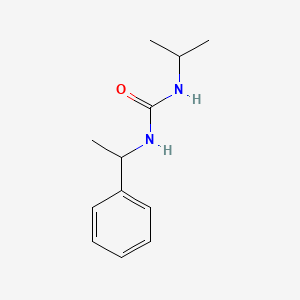
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chiral molecule that has a hydroxyl group and a pyrrolidine ring, making it an important building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, including antiviral and anticancer properties. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its chiral nature, which makes it an important building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol also has antiviral and anticancer properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol in scientific research. One potential direction is the development of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol-based therapeutics for various diseases, including cancer and viral infections. Another potential direction is the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol and its potential applications in various fields.
Métodos De Síntesis
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized through a multistep process that involves the reaction of 2,3,3-trifluoropropene with hydroxylamine-O-sulfonic acid to produce 3,3,3-trifluoro-2-hydroxypropyl hydroxylamine. The hydroxylamine is then reacted with diethyl malonate to produce 1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol.
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been used in the synthesis of antiviral and anticancer agents.
Propiedades
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)6(14)3-11-1-4(12)5(13)2-11/h4-6,12-14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKAIGZDLJUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(C(F)(F)F)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)





